Insulin glargine is a long-acting, recombinant human insulin analog used as a basal source of insulin in diabetes research. [] It is classified as a long-acting insulin analog due to its extended duration of action. [, ] Insulin glargine plays a crucial role in diabetes research by providing a stable and predictable basal insulin level, allowing researchers to study the impact of insulin on various metabolic processes. []
Insulin glargine is classified as a long-acting insulin. It is synthesized through recombinant DNA technology, typically using Escherichia coli or yeast as expression systems. The compound is marketed under various brand names, with Lantus being one of the most recognized. Its pharmacological classification falls under antidiabetic agents, specifically insulin analogs.
The synthesis of insulin glargine involves several critical steps:
This multi-step process ensures that the insulin glargine produced meets stringent quality standards for pharmaceutical use.
Insulin glargine consists of 21 amino acids in the A chain and 30 amino acids in the B chain, with specific modifications at positions A21 (asparagine) and B31/B32 (arginine). These modifications contribute to its prolonged action by altering its solubility and absorption characteristics.
The structural modifications allow for a gradual release into the bloodstream, distinguishing it from other forms of insulin .
The primary chemical reaction involved in the synthesis of insulin glargine is the enzymatic conversion of the prepeptide form into active insulin through proteolytic cleavage. This reaction can be optimized using citraconylation, which enhances the yield significantly compared to traditional methods .
Additionally, during its metabolism in the body, insulin glargine is converted into two active metabolites, M1 and M2, through hydrolysis. Metabolite M1 is particularly important as it mediates most of the pharmacological effects of insulin glargine .
Insulin glargine functions by binding to insulin receptors on target cells, facilitating glucose uptake from the bloodstream into tissues such as muscle and adipose tissue. This action lowers blood glucose levels effectively. The prolonged action of insulin glargine results from its slow absorption rate due to its solubility characteristics at physiological pH .
Insulin glargine's stability is crucial for maintaining its efficacy over time when stored appropriately .
Insulin glargine plays a vital role in diabetes management, particularly for individuals requiring basal insulin therapy. Its long duration of action makes it suitable for once-daily administration, providing flexibility in treatment regimens. Additionally, ongoing research explores its potential applications in various metabolic disorders beyond diabetes.
The quest for physiological insulin replacement began immediately after the landmark 1921-22 discovery of insulin by Banting, Best, and Collip. Early unmodified insulin extracts required multiple daily injections due to their short duration of action (4-6 hours), creating substantial patient burden and inconsistent metabolic control. Initial prolongation strategies in the 1930s-1940s focused on additive-mediated crystallization:
These formulations were limited by their reliance on dissolution kinetics rather than molecular modification. The elucidation of insulin's structure—including Dorothy Hodgkin's 1969 X-ray crystallography of the 2-zinc insulin hexamer—revealed self-assembly mechanisms that informed rational analog design [5]. The advent of recombinant DNA technology in the 1980s enabled precise amino acid substitutions, culminating in the development of insulin glargine (HOE 901) by Sanofi scientists. Approved in 2000 as Lantus, it was the first truly peakless, 24-hour basal insulin analog [1] [10].
Table 1: Key Milestones in Long-Acting Insulin Development
Year | Development | Significance |
---|---|---|
1923 | Commercial animal insulin | Short-acting (4-6h); required 3-5 daily injections [1] |
1936 | Protamine Zinc Insulin (PZI) | First prolonged insulin (24-36h); unstable peaks and local reactions [8] |
1946 | NPH insulin | Intermediate action (12-18h); pronounced peak increased hypoglycemia risk [3] |
1952 | Ultralente insulin | Microcrystalline zinc suspension; high inter-patient variability [5] |
2000 | Insulin glargine (Lantus®) | First recombinant peakless basal analog; 24-hour coverage [10] |
2015 | Ultra-concentrated glargine (Toujeo®) | 300 U/mL formulation for flatter pharmacokinetic profile [7] |
2021 | Interchangeable biosimilars (Semglee®) | FDA-approved; expanded access via cost reduction [4] [10] |
Insulin glargine is engineered through two strategic modifications to human insulin's primary structure:
These alterations exploit insulin's self-assembly principles:
Table 2: Structural Features and Functional Consequences of Insulin Glargine Modifications
Modification Site | Amino Acid Change | Biochemical Consequence | Pharmacological Impact |
---|---|---|---|
A-chain position 21 | Asparagine → Glycine | Prevents deamidation; stabilizes hexamer in acidic pH [5] | Chemical stability during storage and injection |
B-chain C-terminus | Addition of ArgB31 and ArgB32 | Shifts isoelectric point from pH 5.4 → 6.7 [9] | Reduced solubility at physiological pH → microprecipitate formation |
Hexamer stabilization | Zinc ions + phenolic ligands | Maintains association state in solution [8] | Delays dissociation post-injection |
Microprecipitate formation | N/A | Slow monomer release from depot [7] | Flat, peakless pharmacokinetic profile over 24+ hours |
Insulin glargine transformed diabetes treatment by enabling near-physiological basal insulin replacement, addressing critical limitations of earlier therapies:
Table 3: Outcomes from Key Insulin Glargine Clinical Trials
Trial (Year) | Population | Comparator | HbA1c Reduction | Hypoglycemia Risk vs. Comparator | Clinical Significance |
---|---|---|---|---|---|
DCCT (1993) [3] | T1D | NPH | Equivalent | ↓ 25% overall; ↓ 30% nocturnal* | Established reduction in complications risk |
INSIGHT (2005) [3] | T2D oral-agent failures | NPH | -1.64% vs. -1.31%* | ↓ 48% nocturnal* (p<0.001) | First large T2D study showing superiority |
ORIGIN (2012) [8] | Pre-diabetes/T2D | Standard care | -1.1% vs. +0.2%* | No CV risk increase; ↓ new-onset diabetes | Confirmed long-term cardiovascular safety |
*Statistically significant (p<0.05)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1